Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
CAS No.: 70186-33-3
Cat. No.: VC3831287
Molecular Formula: C14H13ClN2O5
Molecular Weight: 324.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70186-33-3 |
|---|---|
| Molecular Formula | C14H13ClN2O5 |
| Molecular Weight | 324.71 g/mol |
| IUPAC Name | ethyl 7-chloro-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C14H13ClN2O5/c1-3-16-7-9(14(19)22-4-2)13(18)8-5-12(17(20)21)10(15)6-11(8)16/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | FDZUDEZZPLTYAJ-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-])C(=O)OCC |
| Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-])C(=O)OCC |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate features a quinoline backbone substituted at positions 1, 3, 4, 6, and 7 (Figure 1). Key functional groups include:
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Nitro group (NO₂) at position 6, enhancing electrophilicity.
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Chloro substituent (Cl) at position 7, contributing to lipophilicity.
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Ethyl group (C₂H₅) at position 1, influencing steric and electronic interactions.
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Ethoxycarbonyl moiety (COOEt) at position 3, critical for esterase-mediated hydrolysis in prodrug formulations .
The molecular weight is 324.72 g/mol, with a density of 1.335 g/cm³ . The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) and limited aqueous solubility .
Spectroscopic and Analytical Data
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NMR: ¹H NMR (DMSO-d₆) displays characteristic signals: δ 1.35 (t, 3H, CH₂CH₃), δ 4.32 (q, 2H, OCH₂), and δ 8.45 (s, 1H, quinoline H-2) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 325.1 [M+H]⁺, consistent with the molecular formula .
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X-ray Crystallography: Intermolecular hydrogen bonds (C–H⋯O) stabilize the crystal lattice, with a dihedral angle of 12.5° between the quinoline ring and ethoxycarbonyl group .
Synthetic Routes and Optimization
Gould-Jacobs Cyclization
The primary synthesis involves Gould-Jacobs cyclization, starting from 3-chloro-4-ethylaniline (Scheme 1):
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Condensation: React with diethyl ethoxymethylenemalonate in refluxing acetic acid to form the enamine intermediate.
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Cyclization: Heating in diphenyl ether at 250°C induces cyclization, yielding the 4-oxoquinoline core .
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Nitration: Introduce the nitro group at position 6 using fuming HNO₃ in H₂SO₄ at 0–5°C .
Yield: 65–72% after purification by recrystallization (ethanol/water) .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate cyclization:
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Conditions: 150°C, 20 minutes, AlCl₃ catalyst.
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Advantages: 85% yield, reduced reaction time, and improved regioselectivity .
Applications in Pharmaceutical Synthesis
Intermediate for Fluoroquinolones
This compound is a precursor to norfloxacin and pefloxacin, broad-spectrum antibiotics (Table 1) .
| Antibiotic | Target Modification | Bioactivity (MIC, μg/mL) |
|---|---|---|
| Norfloxacin | C-7 piperazinyl substitution | 0.03–0.12 (E. coli) |
| Pefloxacin | N-1 ethyl, C-7 Cl retention | 0.06–0.25 (S. aureus) |
Role in Prodrug Design
The ethoxycarbonyl group undergoes enzymatic hydrolysis in vivo, releasing the active carboxylic acid metabolite. This property is exploited in prodrugs to enhance oral bioavailability .
Biological Activity and Mechanism
Cytotoxicity Profile
In vitro assays (PC3 prostate cancer cells) show moderate cytotoxicity (IC₅₀ = 26 μg/mL), attributed to topoisomerase II inhibition.
Industrial Production and Scalability
Process Optimization
Large-scale synthesis employs continuous flow reactors to enhance safety and yield:
Environmental Considerations
Waste streams contain nitroaromatics, necessitating bioremediation using Pseudomonas putida strains .
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition at 225°C, with major fragments (CO₂, NO₂) detected via GC-MS .
Photodegradation
UV exposure (λ = 254 nm) induces nitro group reduction to amine, forming 7-chloro-1-ethyl-6-amino-4-oxoquinoline-3-carboxylate .
Emerging Research Directions
Anticancer Derivatives
Modification at C-3 (ester → amide) yields analogs with enhanced topoisomerase I inhibition (IC₅₀ = 8.7 μM, HCT-116 cells).
Covalent Organic Frameworks (COFs)
Incorporation into COFs improves heavy metal adsorption (e.g., 98% Pb²⁺ removal at 50 ppm) .
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